molecular formula C8H13N3O2 B3291874 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid CAS No. 874196-92-6

1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B3291874
CAS No.: 874196-92-6
M. Wt: 183.21
InChI Key: GICHVWFADSCFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C8H13N3O2 It is a pyrazole derivative, characterized by the presence of a dimethylaminoethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid typically involves the reaction of 1H-pyrazole-4-carboxylic acid with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylaminoethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid
  • 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid
  • 2-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid

Uniqueness

1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The position of the dimethylaminoethyl group on the pyrazole ring can significantly influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-10(2)3-4-11-6-7(5-9-11)8(12)13/h5-6H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICHVWFADSCFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=C(C=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using 1-(2-dimethylamino-ethyl)-1H-pyrazole-4-carboxylic acid ethyl ester, the title compound was prepared in the same manner as described for 2-{[(2-methoxy-ethyl)-methyl-amino]-methyl}-3-methyl-3H-imidazole-4-carboxylic acid. White solid (>98% yield by 1H-NMR). MS: m/e=184(M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-{[(2-methoxy-ethyl)-methyl-amino]-methyl}-3-methyl-3H-imidazole-4-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.